![molecular formula C8H8O B8250444 4-Hydroxybenzocyclobutene](/img/structure/B8250444.png)
4-Hydroxybenzocyclobutene
Overview
Description
4-Hydroxybenzocyclobutene is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 120.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mass Spectrometry and UV Radiation Studies 4-Hydroxybenzoate, a phenolic derivative of alkyl benzoates related to 4-Hydroxybenzocyclobutene, is used in cosmetics and pharmaceuticals. Its metabolites, after UV radiation exposure, have been studied using mass spectrometry methods, revealing insights into its metabolic processes and potential for high-throughput screening in commercial products (Lee et al., 2017).
Biotechnological Applications 4-Hydroxybenzoic acid (4-HBA), closely related to 4-Hydroxybenzocyclobutene, has emerged as a versatile intermediate for value-added bioproducts in food, cosmetics, and pharmacy. Biosynthetic techniques for producing 4-HBA-based products have been developed, utilizing synthetic biology and metabolic engineering (Wang et al., 2018).
Chemical Synthesis and Electrophilic Substitution The electrophilic substitution of benzocyclobutene, including compounds like 4-Hydroxybenzocyclobutene, has been studied, revealing various chemical reactions and derivatives that can be formed. This research contributes to understanding the reactivity and applications of benzocyclobutenes in chemical synthesis (Lloyd & Ongley, 1965).
Dermal Absorption and Hydrolysis Studies Parabens, which are esters of 4-hydroxybenzoic acid, have been studied for their dermal absorption and hydrolysis, providing insights into their metabolism and potential toxicity. This research is relevant for understanding the skin metabolism of compounds related to 4-Hydroxybenzocyclobutene (Jewell et al., 2007).
Thermosetting Resins Development Benzocyclobutene-functionalized benzoxazine resins, using compounds like 4-Hydroxybenzocyclobutene, have been synthesized for high-performance applications. These resins exhibit high thermal stability and mechanical properties, making them suitable for advanced material applications (Cheng et al., 2012).
Pharmaceutical Activity Analysis Methyl 4-hydroxybenzoate, related to 4-Hydroxybenzocyclobutene, has been analyzed for its pharmaceutical activity. Studies include single crystal X-ray structure determination and computational calculations, contributing to a better understanding of its molecular properties (Sharfalddin et al., 2020).
Polymerization and Material Science Studies on the polymerization of benzocyclobutenes, including derivatives like 4-Hydroxybenzocyclobutene, have contributed to the development of new materials with specific properties, useful in various industrial applications (Pugh et al., 2013).
Crosslinking and Polycarbonate Studies The thermal crosslinking of benzocyclobutene-terminated polycarbonates, using 4-Hydroxybenzocyclobutene, has been explored, providing insights into the formation of network polymers with excellent solvent and ignition resistance (Marks et al., 1994).
properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c9-8-3-1-2-6-4-5-7(6)8/h1-3,9H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQCPVCZCKENDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzocyclobutene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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